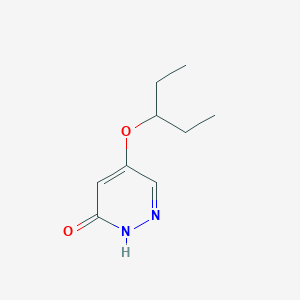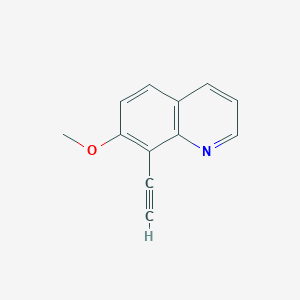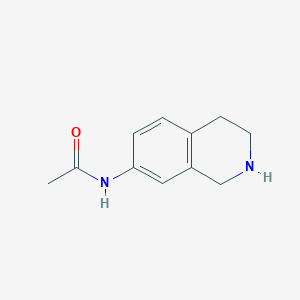
5-(pentan-3-yloxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-3-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentan-3-yloxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pentan-3-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the pyridazinone core to more reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents such as DMF are typical in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
5-(Pentan-3-yloxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(pentan-3-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: This compound shares a similar pyridazinone core but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a heterocyclic core and are studied for their biological activities.
Uniqueness
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is unique due to its specific substituent pattern, which can impart distinct chemical and biological properties compared to other pyridazinone derivatives
Propriétés
Numéro CAS |
1346697-80-0 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-pentan-3-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
OIEIJWNPAVSECT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)OC1=CC(=O)NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)


![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)



![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)


![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

